5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide
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Overview
Description
5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide is an organic compound with the molecular formula C7H10N2O5S2 and a molecular weight of 266.29 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of 5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yields and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitrobenzenes, halobenzenes, and other substituted aromatic compounds.
Scientific Research Applications
5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(methylsulfonamido)benzenesulfonamide: Similar structure but different substitution pattern.
5-Hydroxy-2-(methylsulfonamido)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group
Uniqueness
5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual sulfonamide groups enhance its potential as a versatile building block in synthetic chemistry and its potential therapeutic applications .
Properties
Molecular Formula |
C7H10N2O5S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
5-hydroxy-2-(methanesulfonamido)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O5S2/c1-15(11,12)9-6-3-2-5(10)4-7(6)16(8,13)14/h2-4,9-10H,1H3,(H2,8,13,14) |
InChI Key |
DWLXKTHJENOCBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
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